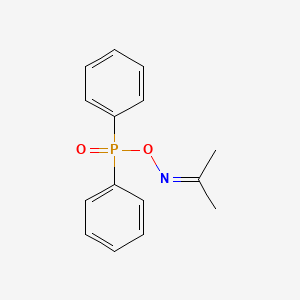![molecular formula C17H21N3O2 B11742716 2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine](/img/structure/B11742716.png)
2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine is a chemical compound with the molecular formula C17H21N3O2 It is known for its unique structure, which includes a pyrimidine ring substituted with a phenyl group that has a diethoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of the Phenyl Group: The phenyl group with a diethoxymethyl substituent can be introduced via a Heck reaction, where a halogenated pyrimidine reacts with a styrene derivative in the presence of a palladium catalyst.
Final Assembly: The final compound is obtained by coupling the pyrimidine derivative with the phenyl group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[4-(Methoxymethyl)phenyl]ethenyl}pyrimidin-4-amine
- 2-{2-[4-(Ethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine
- 2-{2-[4-(Propoxymethyl)phenyl]ethenyl}pyrimidin-4-amine
Uniqueness
2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine is unique due to its specific diethoxymethyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H21N3O2 |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
2-[2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine |
InChI |
InChI=1S/C17H21N3O2/c1-3-21-17(22-4-2)14-8-5-13(6-9-14)7-10-16-19-12-11-15(18)20-16/h5-12,17H,3-4H2,1-2H3,(H2,18,19,20) |
InChI Key |
SBMIKSLQBMNSSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C=CC2=NC=CC(=N2)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Indolo[3,2,1-de]phenanthridin-9-one](/img/structure/B11742639.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742642.png)

![2-{[(4-Hydroxy-2-methylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11742659.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742666.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11742677.png)
![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11742680.png)

![1-[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11742694.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11742698.png)
![{[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}urea](/img/structure/B11742700.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742704.png)

